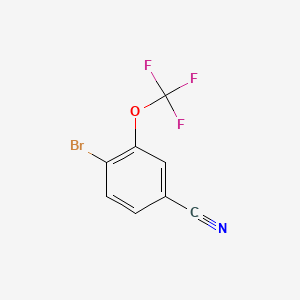

4-Bromo-3-(trifluoromethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NO . It is used in various chemical reactions and has a molecular weight of 266.015 Da .

Synthesis Analysis

The synthesis of similar compounds involves processes such as diazotization, formaldoximation, hydrolysis, and cyanation . Another method involves a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis (trimethylsilyl)amide .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-(trifluoromethoxy)benzonitrile includes a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring . The compound has a density of 1.8±0.1 g/cm3 and a molar refractivity of 45.8±0.4 cm3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-3-(trifluoromethoxy)benzonitrile are not detailed in the search results, similar compounds participate in reactions such as nickel-catalyzed arylcyanation .Physical And Chemical Properties Analysis

4-Bromo-3-(trifluoromethoxy)benzonitrile has a boiling point of 224.5±40.0 °C at 760 mmHg and a flash point of 89.6±27.3 °C . It has a polar surface area of 33 Å2 and a molar volume of 151.7±5.0 cm3 .Applications De Recherche Scientifique

Aryne Route to Naphthalenes

4-Bromo-3-(trifluoromethoxy)benzonitrile is used in generating aryne intermediates for the synthesis of naphthalenes. This process involves the treatment of 4-Bromo-3-(trifluoromethoxy)benzonitrile with lithium diisopropylamide, leading to various phenyllithium intermediates. These intermediates can be converted into 1- and 2-(trifluoromethoxy)naphthalenes, offering new pathways in organic synthesis (Schlosser & Castagnetti, 2001).

Electrolyte Additive in Lithium Ion Batteries

The compound is used as a novel electrolyte additive for high voltage lithium ion batteries, particularly for the LiNi 0.5 Mn 1.5 O 4 cathode. It improves the cyclic stability and capacity retention of the battery significantly (Huang et al., 2014).

Vibrational Spectra Studies

4-Bromo benzonitrile, a related compound, has been studied using density functional theory for vibrational spectra analysis. The research provides insights into the fundamental vibrational frequencies and intensity of vibrational bands, which is essential for understanding the physical properties of such compounds (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).

Steric Pressure in Organic Synthesis

The trifluoromethoxy group in compounds like 4-Bromo-3-(trifluoromethoxy)benzonitrile acts as both an emitter and transmitter of steric pressure in organic synthesis. This property is crucial in understanding and predicting the outcomes of various chemical reactions (Schlosser et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-3-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCRVTNJCBKIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(trifluoromethoxy)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)

![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)

![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)

![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)